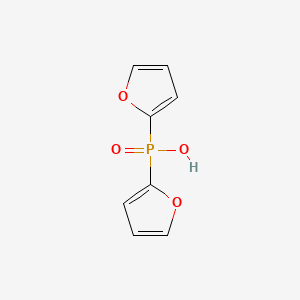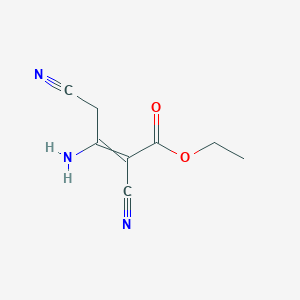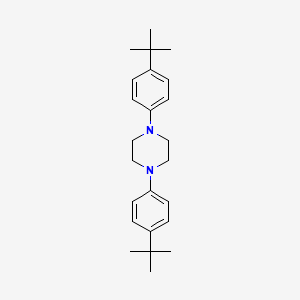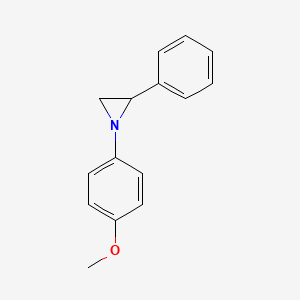
1-(4-Methoxyphenyl)-2-phenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-phenylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which imparts significant reactivity and potential for various applications in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-phenylaziridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 1-(4-methoxyphenyl)-2-phenylethanol with a suitable base can yield the desired aziridine compound. Another method includes the use of aziridination reactions, where a precursor such as a styrene derivative reacts with an aziridinating agent like chloramine-T.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed:
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-phenylaziridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its reactivity and ability to form bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylaziridine involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is harnessed in drug design to target specific enzymes or receptors, disrupting their normal function and exerting therapeutic effects.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-2-phenylethanol
- 1-(4-Methoxyphenyl)-2-phenylamine
- 1-(4-Methoxyphenyl)-2-phenylpropane
Comparison: 1-(4-Methoxyphenyl)-2-phenylaziridine stands out due to its aziridine ring, which imparts unique reactivity compared to its analogs. While similar compounds may share some chemical properties, the aziridine ring’s strain and reactivity make this compound particularly valuable in synthetic and medicinal chemistry.
Properties
CAS No. |
64222-59-9 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylaziridine |
InChI |
InChI=1S/C15H15NO/c1-17-14-9-7-13(8-10-14)16-11-15(16)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |
InChI Key |
FUKKRVVTCNRSNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


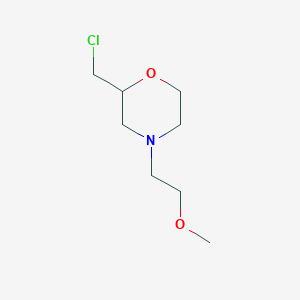
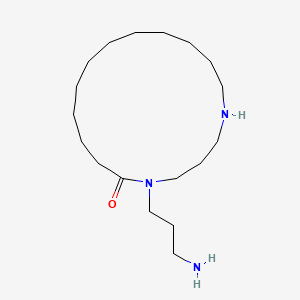
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
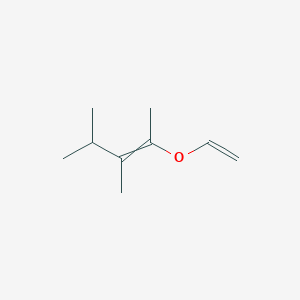
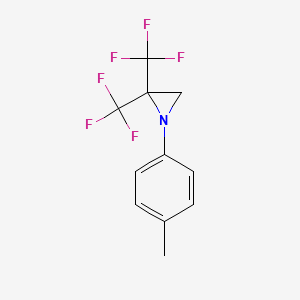
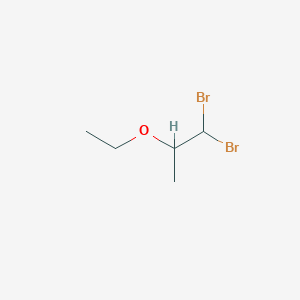
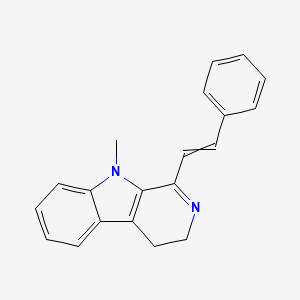

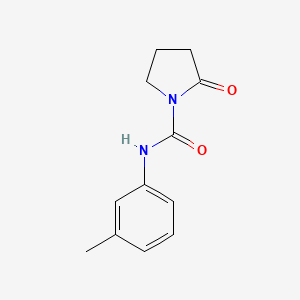
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
